Rhosin hydrochloride

Vascular biology Smooth muscle pharmacology RhoA signaling

Rhosin hydrochloride (CAS 1281870-42-5) is a small-molecule inhibitor that directly targets the RhoA subfamily of Rho GTPases. It exerts its inhibitory effect by binding specifically to RhoA, thereby disrupting the interaction between RhoA and its cognate guanine nucleotide exchange factors (GEFs), including LARG, DBL, and p115 RhoGEF.

Molecular Formula C20H19ClN6O
Molecular Weight 394.9 g/mol
Cat. No. B10788047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhosin hydrochloride
Molecular FormulaC20H19ClN6O
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl
InChIInChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1
InChIKeySFRGBDFQSLZYLF-GRYLRVQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhosin Hydrochloride Procurement Guide: Potency, Selectivity, and Solubility for RhoA Inhibition Research


Rhosin hydrochloride (CAS 1281870-42-5) is a small-molecule inhibitor that directly targets the RhoA subfamily of Rho GTPases. It exerts its inhibitory effect by binding specifically to RhoA, thereby disrupting the interaction between RhoA and its cognate guanine nucleotide exchange factors (GEFs), including LARG, DBL, and p115 RhoGEF [1]. In cell-free assays, Rhosin binds to RhoA with a dissociation constant (Kd) of ~0.4 μM [1]. A key differentiating feature is its high selectivity, as it does not interact with the related GTPases Cdc42 or Rac1, nor does it bind directly to the GEF LARG [1]. This precise targeting distinguishes it from broader-spectrum Rho-kinase (ROCK) inhibitors or transcriptional pathway inhibitors, offering researchers a specific tool to dissect the proximal steps of RhoA activation.

Why In-Class Substitution with Rhosin Hydrochloride Analogs is Problematic


Substituting Rhosin hydrochloride with other compounds that target the broader RhoA/ROCK pathway is not scientifically equivalent. Unlike downstream ROCK inhibitors (e.g., Fasudil, Y-27632) or transcriptional pathway inhibitors (e.g., CCG-1423), Rhosin acts at the apex of the signaling cascade by directly blocking the GEF-mediated activation of RhoA [1]. This proximal mechanism of action (MOA) preserves the potential for RhoA-independent signaling and avoids the pleiotropic effects associated with blocking the convergent ROCK node. Furthermore, while another upstream inhibitor, Y16, targets the GEF LARG, it is ineffective in certain physiological contexts where Rhosin demonstrates clear efficacy, highlighting that the specific molecular target and context matter critically [2]. Using a generic or alternative Rho pathway inhibitor introduces different selectivity profiles, off-target risks, and experimental outcomes, making Rhosin the mandatory choice for studies requiring precise dissection of RhoA's immediate activation step.

Quantitative Comparative Evidence: Rhosin Hydrochloride vs. Key RhoA Pathway Modulators


Rhosin Hydrochloride vs. Y16: Divergent Functional Efficacy in Vascular Smooth Muscle Contraction

Rhosin and Y16, while both targeting the RhoA activation pathway, exhibit divergent functional efficacy. In a rat caudal arterial smooth muscle contraction model, Rhosin concentration-dependently inhibited both phasic and tonic components of 60 mM K+-induced contraction. In stark contrast, the GEF inhibitor Y16 had little to no inhibitory effect on contraction under the same experimental conditions [1]. Furthermore, Rhosin inhibited the phosphorylation of MYPT1 at Thr697 and Thr855, a key downstream event, whereas Y16 again failed to show any significant inhibition [1]. This demonstrates that the upstream RhoA-GEF interaction targeted by Rhosin is the critical, non-redundant node in this specific physiological process, whereas inhibition of LARG by Y16 is not.

Vascular biology Smooth muscle pharmacology RhoA signaling

Rhosin Hydrochloride vs. CCG-1423: Distinguishing Proximal GTPase Activation from Transcriptional Pathway Inhibition

Rhosin directly inhibits the GEF-mediated activation of RhoA (Kd = ~0.4 μM), an event upstream of multiple downstream effector pathways [1]. In contrast, CCG-1423 does not block RhoA activation but instead acts downstream to inhibit RhoA/C-mediated gene transcription by disrupting the MRTF-A/importin α/β1 interaction, which is necessary for serum response factor (SRF)-mediated transcription [2]. This mechanistic distinction is crucial: Rhosin blocks the entire suite of RhoA effector functions, whereas CCG-1423 selectively inhibits only the transcriptional arm. While CCG-1423 is reported to inhibit PC-3 prostate cancer cell invasion in a Matrigel model [3], its mechanism and resulting biological profile are not interchangeable with the direct GTPase inhibition provided by Rhosin.

Cancer biology Transcriptional regulation RhoA signaling

Rhosin Hydrochloride In Vivo Efficacy: Quantified Metastasis Suppression

The therapeutic relevance of Rhosin's mechanism is validated by its in vivo efficacy. In a syngeneic mouse model of experimental metastasis, daily intraperitoneal administration of Rhosin hydrochloride at 40 mg/kg significantly suppressed lung colonization by both B16BL6 melanoma and 4T1 breast cancer cells [1]. This finding is corroborated by another study demonstrating that a 14-day treatment with 10 or 30 mg/kg Rhosin daily led to a quantifiable reduction in the number of lung metastatic nodules from these same cell lines . This reproducible, dose-dependent in vivo efficacy across multiple cancer models is a key differentiator from other Rho pathway tool compounds that may show strong in vitro activity but fail to translate in vivo due to poor pharmacokinetics or lack of target engagement.

Cancer metastasis In vivo pharmacology Melanoma Breast cancer

Rhosin Hydrochloride Solubility: Enabling High-Concentration In Vitro and In Vivo Dosing

Achieving effective concentrations in vitro and in vivo is a practical procurement consideration. Vendor-verified solubility data indicates that Rhosin hydrochloride exhibits high solubility in both DMSO and water, with a reported solubility of 93 mg/mL (approximately 235.5 mM) in both solvents at 25°C . This high aqueous solubility is a significant practical advantage over many small molecule inhibitors, which often require high concentrations of DMSO or other organic solvents that can be cytotoxic or complicate in vivo formulation. For comparison, other Rho pathway inhibitors may exhibit lower solubility, limiting the achievable concentration in cell culture media or requiring more complex formulation strategies for animal studies.

Drug formulation In vitro assay development In vivo dosing

Rhosin Hydrochloride: Batch-to-Batch Consistency with 99.99% Purity (HPLC)

Reproducibility in research hinges on the purity and consistency of chemical probes. Select vendors provide Rhosin hydrochloride with a certified purity of 99.99% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity, documented on a Certificate of Analysis (CoA) for each batch, ensures minimal interference from impurities that could otherwise confound biological assays or lead to erroneous conclusions. This high standard of quality control is a critical, though often overlooked, procurement criterion that distinguishes reliable commercial sources from others offering lower purity grades (e.g., 95-98%).

Quality control Reproducibility Analytical chemistry

Rhosin Hydrochloride vs. Y16: Quantified Synergy in Inhibiting LARG-RhoA Interaction

In studies of the LARG-RhoA interaction, Rhosin and the GEF inhibitor Y16 exhibit a quantified synergistic effect. In an assay measuring LARG binding to RhoA, the combination of Rhosin and Y16 produced greater inhibition than either compound alone [1]. Furthermore, in Angiotensin II-stimulated vascular smooth muscle cells, a combination of 25 µM Rhosin and 25 µM Y16 was required to achieve a statistically significant inhibition of the LARG-RhoA interaction [2]. Importantly, this combination allowed for a reduction in the effective dose required to inhibit MYPT1 phosphorylation (2.5 μM of the combination compared to 5 μM for Y16 alone), a downstream marker of pathway activity [2]. This data quantifies the benefit of using Rhosin in combination strategies and underscores that maximal inhibition of this pathway may require targeting both the GTPase and its activating GEF.

Biochemical pharmacology Drug synergy RhoA signaling

Validated Application Scenarios for Rhosin Hydrochloride in Research


Dissecting Proximal RhoA Activation in Smooth Muscle and Vascular Biology

Based on the direct comparative evidence showing that Rhosin, but not Y16, inhibits K+-induced contraction and MYPT1 phosphorylation in arterial smooth muscle [1], Rhosin hydrochloride is the superior tool for researchers investigating the immediate, RhoA-GEF dependent steps of smooth muscle contraction. This model provides a clean system where the specific activity of Rhosin can be distinguished from other modulators of the pathway, making it ideal for studies on hypertension, vasospasm, and other vascular disorders.

In Vivo Preclinical Studies of Cancer Metastasis

For oncology research programs requiring robust in vivo validation of target engagement, the quantified suppression of lung metastasis by Rhosin in B16BL6 and 4T1 syngeneic models provides a compelling rationale for its use [2]. The reproducibility of this effect across studies and the compound's high aqueous solubility facilitate reliable animal dosing, making Rhosin a preferred chemical probe for investigating the role of RhoA in tumor cell dissemination and colonization.

Combinatorial Pathway Inhibition Strategies

The documented synergistic relationship between Rhosin and the GEF inhibitor Y16 [3][4] positions Rhosin hydrochloride as a critical component in advanced signaling studies. Researchers seeking to achieve maximal suppression of the RhoA pathway or to explore the functional interplay between GTPase activation and GEF activity should consider co-treatment strategies. The data showing a halving of the effective dose for downstream signaling inhibition in combination therapy highlights its utility in minimizing potential off-target effects while maximizing pathway blockade.

High-Fidelity In Vitro Assays Requiring High Purity and Solubility

Laboratories that prioritize reproducibility and seek to minimize experimental artifacts will benefit from sourcing Rhosin hydrochloride with certified 99.99% purity by HPLC . Furthermore, its exceptionally high solubility in water (93 mg/mL) and DMSO (93 mg/mL) simplifies the preparation of stock and working solutions, reducing the need for high-percentage DMSO that can be toxic to cells or alter assay conditions. This makes it an ideal reagent for high-throughput screening, long-term cell culture experiments, and other sensitive in vitro applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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